Cas no 70067-70-8 (3-(naphthalen-1-yl)propanenitrile)

3-(naphthalen-1-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(naphthalen-1-yl)propanenitrile
- EN300-1855002
- beta-naphthylpropionitrile
- DTXSID40536156
- 70067-70-8
- SCHEMBL1823898
- AKOS010643847
- DTXCID40486945
-
- Inchi: InChI=1S/C13H11N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8H2
- InChI Key: HNBZXKNEDKNOBW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 181.089149355g/mol
- Monoisotopic Mass: 181.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.8Ų
3-(naphthalen-1-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855002-0.1g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1855002-10g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1855002-5.0g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 5g |
$2277.0 | 2023-06-04 | ||
Enamine | EN300-1855002-0.5g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1855002-2.5g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1855002-10.0g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 10g |
$3376.0 | 2023-06-04 | ||
Enamine | EN300-1855002-0.25g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1855002-1g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 1g |
$414.0 | 2023-09-18 | ||
Enamine | EN300-1855002-0.05g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 0.05g |
$348.0 | 2023-09-18 | ||
Enamine | EN300-1855002-1.0g |
3-(naphthalen-1-yl)propanenitrile |
70067-70-8 | 1g |
$785.0 | 2023-06-04 |
3-(naphthalen-1-yl)propanenitrile Related Literature
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 3-(naphthalen-1-yl)propanenitrile
Comprehensive Analysis of 3-(Naphthalen-1-yl)propanenitrile (CAS No. 70067-70-8): Properties, Applications, and Industry Trends
3-(Naphthalen-1-yl)propanenitrile (CAS No. 70067-70-8) is an organic compound featuring a naphthalene ring linked to a propionitrile group. This nitrile-functionalized naphthalene derivative has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and structural uniqueness. With a molecular formula of C13H11N, it serves as a key intermediate in synthesizing complex molecules, particularly in the development of fluorescent probes and organic electronic materials.
Recent studies highlight the compound’s role in photoactive materials, aligning with the growing demand for sustainable optoelectronics. Researchers are exploring its potential in OLED (Organic Light-Emitting Diode) applications, where its conjugated naphthalene core enhances electron mobility. The 70067-70-8 compound’s stability under thermal conditions makes it suitable for high-performance coatings, addressing queries like "heat-resistant organic semiconductors" frequently searched in AI-driven material databases.
From a synthetic perspective, 3-(Naphthalen-1-yl)propanenitrile is synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions. Its cyano group offers a reactive site for further functionalization, a topic often discussed in forums on "nitrile transformations in drug discovery." The compound’s lipophilicity (LogP ~2.8) and moderate polarity also make it relevant in medicinal chemistry, particularly for CNS-targeting agents, resonating with trending searches like "blood-brain barrier permeable scaffolds."
Environmental and regulatory aspects of 70067-70-8 comply with global standards like REACH, with no significant ecotoxicity reported. Its biodegradability profile is under investigation, reflecting the industry’s focus on green chemistry. Analytical methods such as HPLC-UV and GC-MS are commonly employed for purity assessment, addressing lab technicians’ queries on "nitrile quantification techniques."
In conclusion, 3-(Naphthalen-1-yl)propanenitrile exemplifies the intersection of traditional organic synthesis and cutting-edge applications. Its adaptability to optoelectronic, pharmaceutical, and catalytic domains ensures sustained relevance, while ongoing research explores its bioactivity—a response to popular searches on "naphthalene derivatives in drug design." As industries prioritize multifunctional intermediates, CAS 70067-70-8 remains a compound of strategic importance.
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